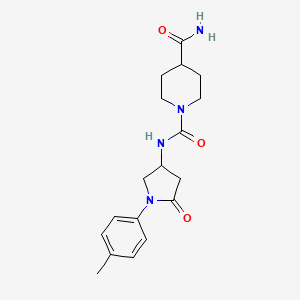

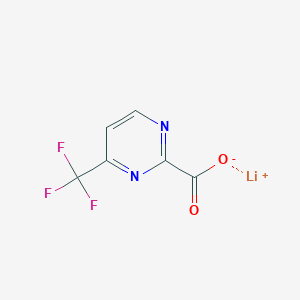

methyl 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)thiophene-3-carboxylate

カタログ番号 B2683288

CAS番号:

921096-58-4

分子量: 458.55

InChIキー: YMENGJVNPPHHJT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “methyl 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)thiophene-3-carboxylate” are not found, thiophene derivatives can be synthesized through various methods . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a method for designing and synthesizing novel compounds through the cyclization of thioamide with 2-chloroacetoacetate. This process may share synthetic routes or methodologies relevant to the compound (Tang Li-jua, 2015).

- A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been shown to lead to efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This highlights a synthetic approach that could be applicable to the synthesis of methyl 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)thiophene-3-carboxylate (M. S. Abaee & Somaye Cheraghi, 2013).

Application in Medicinal Chemistry

- Research into the design, synthesis, structure-activity relationship, and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors indicates potential medicinal applications of thiophene derivatives. These studies may provide insights into the therapeutic potential of related compounds (Naghmana Kausar et al., 2021).

Heterocyclic Chemistry and Polymerization

- The preparation of substituted methyl o-nitrophenyl sulfides and the base-catalyzed ring closure of certain thiophene derivatives reveal complex reactions that can lead to various heterocyclic structures. These findings may contribute to understanding the reactivity and potential applications of complex thiophene derivatives in creating new materials or pharmaceuticals (K. Dudová et al., 2002).

Structural and Analytical Studies

- The crystal structure analysis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provides important insights into the molecular structure of thiophene derivatives. Understanding the structural aspects of such compounds can aid in the design of new molecules with desired properties (Vasu et al., 2004).

特性

IUPAC Name |

methyl 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-3-24(15-16-7-5-4-6-8-16)31(27,28)18-11-9-17(10-12-18)20(25)23-21-19(13-14-30-21)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMENGJVNPPHHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683207.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2683208.png)

![1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone](/img/structure/B2683209.png)

![2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B2683212.png)

![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2683214.png)